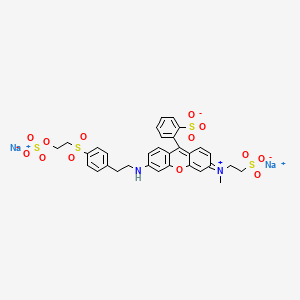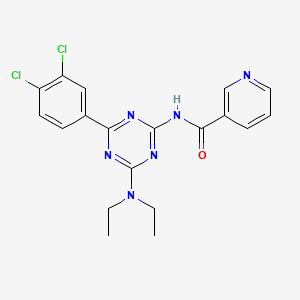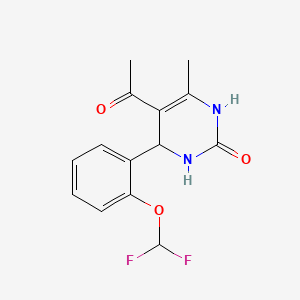
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone is a synthetic organic compound that belongs to the pyrimidinone class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethoxy group: This step might involve the use of difluoromethylating agents.
Acetylation and methylation: These functional groups can be introduced using standard acetylation and methylation reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated or ketone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or fully reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrimidinones or reduced derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-(Difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone: Lacks the acetyl group.
3,4-Dihydro-5-acetyl-6-methyl-2(1H)-pyrimidinone: Lacks the difluoromethoxyphenyl group.
Uniqueness
3,4-Dihydro-5-acetyl-4-(2-(difluoromethoxy)phenyl)-6-methyl-2(1H)-pyrimidinone is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
Propiedades
Número CAS |
112002-56-9 |
|---|---|
Fórmula molecular |
C14H14F2N2O3 |
Peso molecular |
296.27 g/mol |
Nombre IUPAC |
5-acetyl-4-[2-(difluoromethoxy)phenyl]-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H14F2N2O3/c1-7-11(8(2)19)12(18-14(20)17-7)9-5-3-4-6-10(9)21-13(15)16/h3-6,12-13H,1-2H3,(H2,17,18,20) |
Clave InChI |
FLTXNIAZSNYYIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2OC(F)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


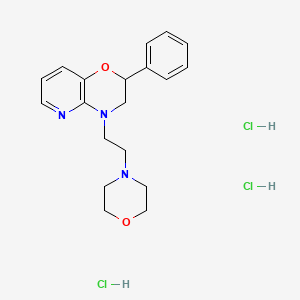
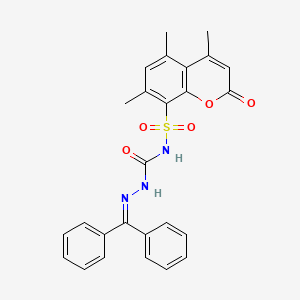
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
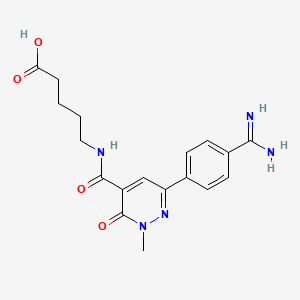
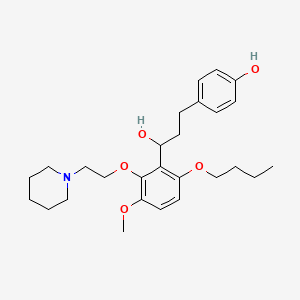
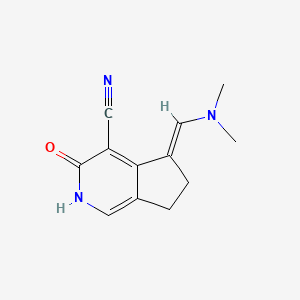
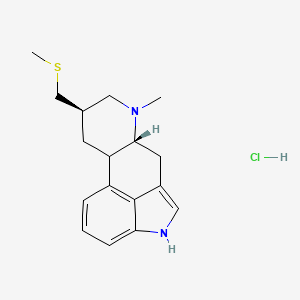

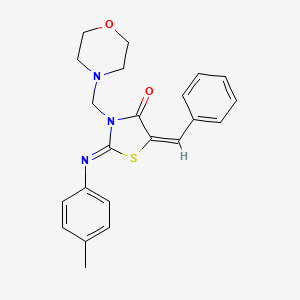


![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)
